N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide
Overview
Description
N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide is a chemical compound with the molecular formula C14H19FN2OS and a molecular weight of 282.38 g/mol. This compound is known for its unique structure, which includes a pyrrolidine ring and a thioamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide typically involves the reaction of 4-fluoro-2-isopropoxyaniline with pyrrolidine-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is then heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects. The thioamide group plays a crucial role in its activity, allowing it to form covalent bonds with target proteins and modulate their function.
Comparison with Similar Compounds
N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)pyrrolidine-1-carbothioamide: Lacks the isopropoxy group, resulting in different chemical and biological properties.
N-(4-isopropoxyphenyl)pyrrolidine-1-carbothioamide:
N-(4-fluoro-2-methoxyphenyl)pyrrolidine-1-carbothioamide: Contains a methoxy group instead of an isopropoxy group, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
N-(4-fluoro-2-propan-2-yloxyphenyl)pyrrolidine-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OS/c1-10(2)18-13-9-11(15)5-6-12(13)16-14(19)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJKOLKAPWWYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)NC(=S)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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